molecular formula C14H10FNO5 B6402945 4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid CAS No. 1261978-57-7

4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid

Cat. No.: B6402945
CAS No.: 1261978-57-7
M. Wt: 291.23 g/mol
InChI Key: GPNPOIMMZJJNKN-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-(5-Fluoro-2-methoxyphenyl)benzoic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and safety. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Major Products Formed

    Reduction: 4-(5-Fluoro-2-methoxyphenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding quinones or other oxidized products.

Scientific Research Applications

4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Fluoro-2-methoxyphenyl)benzoic acid
  • 4-(5-Fluoro-2-methoxyphenyl)-2-aminobenzoic acid
  • 4-(5-Fluoro-2-methoxyphenyl)-2-hydroxybenzoic acid

Uniqueness

4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-13-5-3-9(15)7-11(13)8-2-4-10(14(17)18)12(6-8)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNPOIMMZJJNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690222
Record name 5'-Fluoro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-57-7
Record name 5'-Fluoro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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